molecular formula C17H24N2O4 B3026029 4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester CAS No. 938184-95-3

4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester

Cat. No.: B3026029
CAS No.: 938184-95-3
M. Wt: 320.4 g/mol
InChI Key: ROSYUMIMEUYKDL-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester typically involves multi-step organic reactions. One common route might include the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylamino Group: This step may involve nucleophilic substitution reactions where an amine group is introduced to the piperidine ring.

    Esterification: The final step could involve esterification reactions to introduce the methoxycarbonyl and methyl ester groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid: Lacks the methyl ester group.

    4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, ethyl ester: Has an ethyl ester group instead of a methyl ester group.

Uniqueness

4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

938184-95-3

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 4-anilino-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-22-15(20)8-11-19-12-9-17(10-13-19,16(21)23-2)18-14-6-4-3-5-7-14/h3-7,18H,8-13H2,1-2H3

InChI Key

ROSYUMIMEUYKDL-UHFFFAOYSA-N

SMILES

COC(=O)CCN1CCC(CC1)(C(=O)OC)NC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)CCN1CCC(CC1)(C(=O)OC)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester
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4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester
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4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester

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